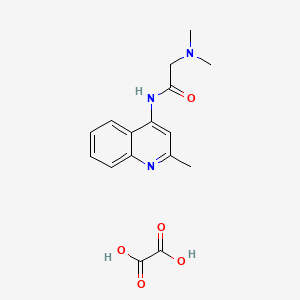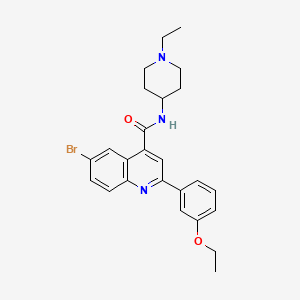
N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. DMQX has been widely used in scientific research to investigate the role of the AMPA receptor in various physiological and pathological processes.
Mécanisme D'action
N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions. This leads to a reduction in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound can inhibit long-term potentiation (LTP) in the hippocampus, which is a key process in learning and memory. This compound can also reduce the severity of seizures in animal models of epilepsy. In addition, this compound has been shown to have neuroprotective effects against excitotoxicity, which is a process that can lead to neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has several advantages as a research tool. It is a highly selective antagonist of the AMPA receptor, which allows for specific investigation of the role of this receptor in various processes. This compound is also relatively stable and easy to handle in the laboratory. However, this compound does have some limitations. It can be difficult to obtain in large quantities, and its effects can be influenced by factors such as pH and temperature.
Orientations Futures
There are several future directions for research involving N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate. One area of interest is the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models of excitotoxicity, and it may have potential as a therapeutic agent for these diseases. Another area of interest is the development of new compounds that can selectively modulate the activity of the AMPA receptor. This compound can serve as a starting point for the development of such compounds. Finally, further investigation is needed to fully understand the role of the AMPA receptor in various physiological and pathological processes. This compound can continue to be a useful tool in this research.
In conclusion, this compound is a potent and selective antagonist of the AMPA receptor that has been widely used in scientific research to investigate the role of this receptor in various processes. Its biochemical and physiological effects have been extensively studied, and it has several advantages as a research tool. However, further research is needed to fully understand the role of the AMPA receptor in various processes, and this compound can continue to be a useful tool in this research.
Méthodes De Synthèse
N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate can be synthesized through a multi-step process involving the reaction of 2-methyl-4-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylglycine to yield the desired product. The product can be further purified through recrystallization with oxalic acid to obtain the oxalate salt form of this compound.
Applications De Recherche Scientifique
N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been widely used in scientific research to investigate the role of the AMPA receptor in various physiological and pathological processes. For example, this compound has been used to study the role of AMPA receptors in synaptic plasticity, learning and memory, epilepsy, and neurodegenerative diseases such as Alzheimer's disease. This compound has also been used to investigate the effects of drugs and other compounds on the AMPA receptor.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C2H2O4/c1-10-8-13(16-14(18)9-17(2)3)11-6-4-5-7-12(11)15-10;3-1(4)2(5)6/h4-8H,9H2,1-3H3,(H,15,16,18);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICPMTAUFAMWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6094287.png)
![1-(3-methylphenyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6094293.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]acetamide](/img/structure/B6094296.png)
![1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6094304.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-methylphenyl)pyrrolidine](/img/structure/B6094308.png)
![5-(5-bromo-2-fluorophenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6094317.png)
![1-(2,5-dimethylphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6094332.png)
![3-amino-N'-(2-methoxybenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B6094336.png)
![3-cyclopropyl-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6094342.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B6094349.png)
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6094357.png)


![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6094382.png)
